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molecular formula C10H11IO B8807489 1-(4-Iodophenyl)-2-methylpropan-1-one

1-(4-Iodophenyl)-2-methylpropan-1-one

Cat. No. B8807489
M. Wt: 274.10 g/mol
InChI Key: IGRZHPVXPZFKGB-UHFFFAOYSA-N
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Patent
US08354443B2

Procedure details

A 2.0 M solution of Isopropylmagnesium chloride (10 ml, 20 mmol) was added dropwise (30 min), under nitrogen, to a stirred solution of freshly distilled 4-iodobenzoyl chloride (5.32 g, 20 mmol) and Fe(acac)3 (0.35 g, 1 mmol) in 150 ml of dry THF at room temperature. After addition, the stirring was continued for 10 min at the same temperature. The reaction was quenched by pouring the mixture into dilute hydrochloric acid and extracted with several portions of ether. The combined ether extracts were washed with aq. NaHCO3, water, and dried over Na2SO4. Removal of the organic solvents under vacuum gave the product as colorless oil. And the crude product was used for the next step without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
[Compound]
Name
Fe(acac)3
Quantity
0.35 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Cl)([CH3:3])[CH3:2].[I:6][C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][CH:8]=1>C1COCC1>[I:6][C:7]1[CH:15]=[CH:14][C:10]([C:11](=[O:12])[CH:1]([CH3:3])[CH3:2])=[CH:9][CH:8]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Two
Name
Quantity
5.32 g
Type
reactant
Smiles
IC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Fe(acac)3
Quantity
0.35 g
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring the mixture into dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with several portions of ether
WASH
Type
WASH
Details
The combined ether extracts were washed with aq. NaHCO3, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the organic solvents under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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